5-Bromo-2-methoxy-4-(methylthio)pyridine
Overview
Description
5-Bromo-2-methoxy-4-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol . It is a pyridine derivative, characterized by the presence of bromine, methoxy, and methylthio substituents on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(methylthio)pyridine typically involves the bromination of 2-methoxy-4-(methylthio)pyridine. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a solvent like ethyl acetate (EtOAc). The reaction is carried out at low temperatures (0°C) and then stirred at elevated temperatures (50°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-methoxy-4-(methylthio)pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
5-Bromo-2-methoxy-4-(methylthio)pyridine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-(methylthio)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The exact molecular pathways involved would vary based on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-methoxypyridine: Lacks the methylthio group.
Uniqueness
5-Bromo-2-methoxy-4-(methylthio)pyridine is unique due to the presence of both methoxy and methylthio groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYYPKOZLSHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)SC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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